4-Chloroimidazo[1,5-a]quinoxaline
Overview
Description
4-Chloroimidazo[1,5-a]quinoxaline is a heterocyclic compound that belongs to the imidazoquinoxaline family This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a quinoxaline ring The presence of a chlorine atom at the 4-position of the imidazole ring distinguishes it from other imidazoquinoxalines
Mechanism of Action
Target of Action
4-Chloroimidazo[1,5-a]quinoxaline derivatives have been found to possess a wide spectrum of biological activity. They serve as antagonists of adenosine and benzodiazepine receptors A1, and inhibitors of SK2, PIM, IkB kinases as well as PDE4, PDE9, PDE10A phosphodiesterases . These targets play crucial roles in various biological processes, including cell signaling, immune response, and enzymatic reactions.
Mode of Action
The compound interacts with its targets, leading to a series of biochemical reactions. For instance, by inhibiting phosphodiesterases, it can increase the concentration of cyclic AMP or cyclic GMP within cells, affecting signal transduction pathways .
Biochemical Pathways
The affected pathways include those involved in cell signaling, immune response, and enzymatic reactions. The downstream effects of these interactions can lead to changes in cellular functions, potentially contributing to the compound’s biological activity .
Result of Action
This compound and its derivatives have shown anticancer activity, particularly against melanoma, T-lymphoma, myeloid leukemia, and colon cancer . They are also potentially attractive for creating drugs for the treatment of neurodegenerative diseases, such as Parkinson’s disease .
Biochemical Analysis
Biochemical Properties
It is known that derivatives of imidazoquinoxalines possess a wide spectrum of biological activity
Cellular Effects
Imidazoquinoxalines are known for their anticancer activity, particularly against melanoma, T-lymphoma, myeloid leukemia, and colon cancer . They are also potentially attractive for creating drugs for the treatment of neurodegenerative diseases, such as Parkinson’s disease .
Molecular Mechanism
It is known that imidazoquinoxalines can inhibit certain enzymes and phosphodiesterases
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloroimidazo[1,5-a]quinoxaline typically involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole. This reaction is facilitated by the action of phenyliodine (III) dicyclohexanecarboxylate in the presence of an iridium catalyst and is induced by visible light . Another method involves the use of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a base medium, which undergoes intramolecular cyclization through aromatic nucleophilic substitution of halogen and subsequent autooxidation .
Industrial Production Methods: Industrial production of this compound may involve the use of ionic liquid-supported synthesis under microwave conditions. This method allows for regioselective synthesis and rapid generation of the compound with high yields . The use of ionic liquids also assists in the purification process by simple precipitation and filtration, making it an efficient and eco-friendly approach.
Chemical Reactions Analysis
Types of Reactions: 4-Chloroimidazo[1,5-a]quinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the chlorine atom at the 4-position makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Substitution: Aromatic nucleophilic substitution reactions can be carried out using reagents such as potassium cyanide in methanol.
Major Products: The major products formed from these reactions include various functionalized derivatives of imidazoquinoxalines, such as 4-hydroxy, 4-phenoxy, and 4-alkylamino derivatives .
Scientific Research Applications
4-Chloroimidazo[1,5-a]quinoxaline has a wide range of applications in scientific research, particularly in medicinal chemistry. It exhibits significant biological activities, including antiallergenic, antitumor, and anticonvulsant properties . Additionally, it serves as an antagonist of adenosine and benzodiazepine receptors A1, and as an inhibitor of various kinases and phosphodiesterases . This compound is also being explored for its potential in treating neurodegenerative diseases such as Parkinson’s disease .
Comparison with Similar Compounds
Imidazo[1,2-a]quinoxalines: These compounds share a similar fused bicyclic structure but differ in the position of the fused rings.
Imidazo[1,5-a]pyridines: These compounds have an imidazole ring fused to a pyridine ring and are known for their antituberculosis activity.
Uniqueness: 4-Chloroimidazo[1,5-a]quinoxaline is unique due to the presence of the chlorine atom at the 4-position, which imparts distinct chemical reactivity and biological activity. Its ability to act as an antagonist of adenosine and benzodiazepine receptors A1, and as an inhibitor of various kinases and phosphodiesterases, sets it apart from other similar compounds .
Properties
IUPAC Name |
4-chloroimidazo[1,5-a]quinoxaline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3/c11-10-9-5-12-6-14(9)8-4-2-1-3-7(8)13-10/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFBCELPRQKXDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=CN=CN23)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611365 | |
Record name | 4-Chloroimidazo[1,5-a]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30611365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221025-38-3 | |
Record name | 4-Chloroimidazo[1,5-a]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30611365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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